N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Drug Design Pharmacokinetics Medicinal Chemistry

Researchers optimizing SIRT1 inhibitors require precise amide substitution to isolate selectivity over SIRT2/3. The primary amide analog lacks the non-donor, conformationally restricted profile needed for such SAR. This N,N-dimethyl variant (CAS 885525-08-6) provides: - Tertiary amide: zero H-bond donor, tPSA 41.6 Ų for enhanced permeability - Direct comparator to primary amide (CAS 13582-93-9) in IC50/selectivity assays - Minimum 95% purity, ideal for cellular target engagement (MCF-7, HCT-116) without prodrug strategies

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 885525-08-6
Cat. No. B3434313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
CAS885525-08-6
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CNC2=CC=CC=C2O1
InChIInChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3
InChIKeyKALHIFMEVARQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide Procurement Guide


N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS 885525-08-6) is a heterocyclic small-molecule scaffold belonging to the 3,4-dihydro-2H-1,4-benzoxazine carboxamide class [1]. This compound is a versatile building block relevant to medicinal chemistry, specifically within research programs targeting Sirtuin-1 (SIRT1) inhibition and potassium channel modulation [2]. Its structure contains a benzoxazine core functionalized with an N,N-dimethyl carboxamide at the 2-position, a modification that changes its lipophilicity, hydrogen bond capability, and membrane permeability compared to the primary amide analog (CAS 13582-93-9) [3]. It is primarily supplied as a research reagent with a minimum purity of 95% .

Why N-Substitution Dictates Target Selectivity


Simple benzoxazine-2-carboxamide analogs cannot be used interchangeably due to the decisive role of the amide substituent in target binding and selectivity. For example, the discovery of the SIRT1 inhibitor series 'Sosbo' by Spinck et al. required systematic optimization of the benzoxazine carboxamide moiety to achieve selectivity for SIRT1 over the closely related sirtuins SIRT2 and SIRT3 [1]. In this study, specific N-substitutions on the carboxamide directly determined the inhibitor's ability to differentiate between highly similar enzyme binding pockets. Similarly, studies on benzoxazine-based potassium channel modulators have shown that the amide group's structure dictates whether the compound acts as an activator or a blocker [2]. The N,N-dimethyl variant provides tertiary amide characteristics, eliminating hydrogen-bond donor capacity and altering conformation, which are critical parameters for target engagement that the primary amide (CAS 13582-93-9) or secondary N-ethyl analog (CAS 861211-60-1) cannot replicate.

Quantitative Property Benchmarks for Procurement


Lipophilicity Advantage for Membrane Permeability

The target N,N-dimethyl compound has a higher calculated partition coefficient (cLogP), consistent with the addition of two methyl groups to the amide nitrogen . This increases lipophilicity, which is paramount for passive membrane permeability. In contrast, the primary amide analog (CAS 13582-93-9) has a lower cLogP, which may limit its ability to cross biological membranes in cell-based assays [1].

Drug Design Pharmacokinetics Medicinal Chemistry

Hydrogen Bond Donor Count in Target Binding

The tertiary amide of the target compound reduces the hydrogen bond donor (HBD) count to zero, compared to two HBDs for the primary amide analog [1]. This is a decisive factor in binding pockets where a donor interaction is unfavorable, such as in the SIRT1 NAD+ binding pocket, where the selectivity of benzoxazine carboxamide inhibitors was highly dependent on amide substitution [2].

Chemical Biology Structure-Activity Relationship Enzyme Inhibition

Membrane Permeability from Reduced Polar Surface Area

The target compound has a reduced topological polar surface area (tPSA) of 41.6 Ų, compared to 64.4 Ų for the primary amide . The lower tPSA is a direct structural consequence of N,N-dimethylation and is a well-established predictor of improved membrane permeation in cell-based assays.

Cell-Based Assays Drug Development Bioavailability

Key Procurement Scenarios


SIRT1 Inhibitor Lead Optimization

For research teams optimizing SIRT1 inhibitors, this compound serves as a critical control scaffold. Its N,N-dimethyl substitution eliminates hydrogen bond donor capacity, a key parameter in achieving the selectivity for SIRT1 over SIRT2/3 demonstrated by the Sosbo series [1]. Procuring this specific analog allows direct comparisons with the primary amide scaffold to isolate the impact of this substitution on enzymatic IC50 and selectivity window.

Cell-Based Assay Permeability Profiling

In cell lines such as MCF-7 or HCT-116, the reduced tPSA (41.6 Ų) confers a predicted permeability advantage over primary amides [1]. Research groups should select this compound as a permeability-enhanced scaffold when intracellular target engagement is required, potentially reducing the time spent on prodrug strategies.

Potassium Channel Modulator Library Design

The benzoxazine core is a known pharmacophore for potassium channel modulation. The N,N-dimethyl amide provides distinct conformational and electronic properties, which are known to influence whether a benzoxazine functions as an activator or blocker of KATP channels [2]. This compound is ideal for SAR libraries aiming to map these functional divergences.

Quote Request

Request a Quote for N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.